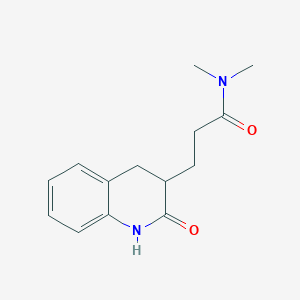![molecular formula C13H16ClNO4S B6633326 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid, also known as CPSPM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and biochemical effects that make it a valuable tool for studying various physiological processes.
Mechanism of Action
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid works by binding to specific sites on proteins and stabilizing their folded state. This stabilization prevents the protein from unfolding and helps to maintain its structure and function. The exact mechanism of action of 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid is still being studied, but it is believed to involve interactions with the hydrophobic regions of the protein.
Biochemical and Physiological Effects:
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has been found to have several biochemical and physiological effects. It has been shown to increase the thermal stability of proteins, reduce their susceptibility to proteolysis, and enhance their solubility. 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid in lab experiments is its ability to stabilize the folding of proteins. This makes it a valuable tool for studying protein structure and function. However, 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has some limitations as well. It can be difficult to work with due to its low solubility in water, and it may not be suitable for use with all proteins.
Future Directions
There are several future directions for the study of 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid. One area of research is the development of new methods for synthesizing 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid and related compounds. Another area of research is the investigation of 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid's potential applications in drug discovery and development. 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has also been studied for its potential use in the treatment of various diseases, and this area of research is likely to continue in the future.
Synthesis Methods
The synthesis of 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid involves several steps, including the reaction of 4-chlorothiophenol with 3-chloropropanoic acid to form 3-(4-chlorophenylthio)propanoic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethylthiomethyl ester. Finally, the ester is hydrolyzed to form 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid.
Scientific Research Applications
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has been used in various scientific studies to investigate its potential applications in different fields. One of the most notable applications of 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid is in the study of the mechanisms involved in protein folding and unfolding. 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has been found to stabilize the folding of proteins, making it a valuable tool in the study of protein structure and function.
properties
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-8(20-10-5-3-9(14)4-6-10)12(16)15-7-11(19-2)13(17)18/h3-6,8,11H,7H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVXPGJHMJWAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C(=O)O)OC)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)
![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)
![2-methoxy-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)propanoic acid](/img/structure/B6633328.png)
